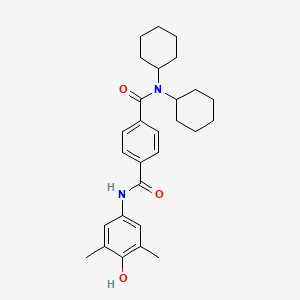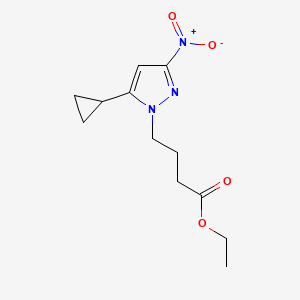![molecular formula C16H14N4O3 B10903188 methyl 1-(2-cyanoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10903188.png)
methyl 1-(2-cyanoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-cyanoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a furan ring, a cyanoethyl group, and a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-cyanoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,3-diaminopyridine with furfural under Weidenhagen reaction conditions to form 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine. This intermediate is then methylated in a KOH-acetone system to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-cyanoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur at the furan ring or the pyrazolopyridine core, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or acyl chlorides. Reaction conditions vary but typically involve solvents like dichloromethane, ethanol, or acetone, and temperatures ranging from room temperature to reflux conditions.
Major Products
Major products formed from these reactions include furan-2,3-dione derivatives, primary amines, and various substituted pyrazolopyridine derivatives.
Scientific Research Applications
Methyl 1-(2-cyanoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of methyl 1-(2-cyanoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine: A structurally similar compound with a furan ring and an imidazopyridine core.
1-methyl-2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine: Another similar compound with a methyl group at the 1-position of the imidazopyridine core.
Uniqueness
Methyl 1-(2-cyanoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to the presence of the cyanoethyl group and the pyrazolopyridine core, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H14N4O3 |
|---|---|
Molecular Weight |
310.31 g/mol |
IUPAC Name |
methyl 1-(2-cyanoethyl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C16H14N4O3/c1-10-14-11(16(21)22-2)9-12(13-5-3-8-23-13)18-15(14)20(19-10)7-4-6-17/h3,5,8-9H,4,7H2,1-2H3 |
InChI Key |
AEBXXVFFMLZFFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)OC)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B10903110.png)
![3-(1H-benzimidazol-2-yl)-1,2,2-trimethyl-N'-[(E)-(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]cyclopentanecarbohydrazide](/img/structure/B10903112.png)
![4-{[(E)-(4-methoxy-3-{[4-(propan-2-yl)phenoxy]methyl}phenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903120.png)
![methyl [3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetate](/img/structure/B10903126.png)

![4-bromo-3-{(E)-[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B10903134.png)


![5-(difluoromethyl)-4-{[(E)-(1,3-dimethyl-1H-pyrazol-5-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903158.png)
![methyl 5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10903173.png)
![Ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B10903180.png)
![Methyl 3,6-dicyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10903183.png)
![N~1~-[3-Nitro-5-(phenylsulfanyl)phenyl]-1-adamantanecarboxamide](/img/structure/B10903187.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B10903201.png)
